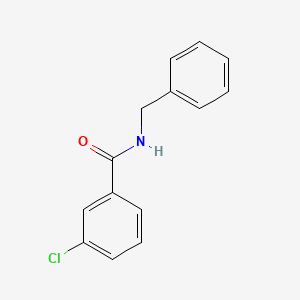

N-benzyl-3-chlorobenzamide

Description

Significance of N-benzyl-3-chlorobenzamide in Chemical Research

The primary significance of this compound in chemical research lies in its role as a well-defined chemical intermediate and a building block for the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom on the benzoyl ring and the N-benzyl group, allows for a variety of chemical transformations.

Research has demonstrated its use as a precursor in the synthesis of other compounds. For instance, it is a known starting material for producing N-benzyl-N-isopropyl-3-chlorobenzamide, a compound investigated for its herbicidal efficacy bldpharm.com. The synthesis of this compound itself is reported in the literature, with detailed spectroscopic data confirming its structure, underscoring its role as a characterizable entity in synthetic pathways amazonaws.comrsc.org. Further synthetic utility is shown in its use to prepare derivatives such as N-[1-(2-thienyl)ethyl]-3-chlorobenzamide epo.org.

The compound's physical and chemical properties have been documented, providing a basis for its application in further synthetic endeavors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82082-49-3 chemicalbook.com |

| Molecular Formula | C₁₄H₁₂ClNO |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.63 (d, J=8.0Hz, 1H), 7.43 (d, J=8.0Hz, 1H), 7.25-7.32 (m, 6H), 6.76 (br s, 1H), 4.58 (d, J=4.0Hz, 2H) amazonaws.com |

Overview of Benzamide (B126) Derivatives in Scholarly Contexts

Benzamide derivatives represent a vast and significant class of organic compounds that are a major focus in scholarly research, particularly within medicinal chemistry. researchgate.netvjs.ac.vn The benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Academic research has extensively explored benzamide derivatives for various potential therapeutic applications. These include:

Enzyme Inhibition: Many studies focus on benzamides as inhibitors of key enzymes. For example, certain derivatives are investigated as tyrosinase inhibitors, which could have applications in cosmetics and medicine. researchgate.netvjs.ac.vn Others have been designed and synthesized as potent cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. nih.gov

Antitumor Agents: A significant area of research involves the synthesis of N-substituted benzamide derivatives as potential antitumor agents, with some designed based on existing histone deacetylase (HDAC) inhibitors like Entinostat (MS-275). researchgate.net

Analgesic Activity: Hybrid molecules incorporating the benzamide structure have been synthesized and evaluated for their analgesic properties. dovepress.com

The versatility of the benzamide structure allows for the introduction of various substituents, enabling researchers to fine-tune the molecule's properties to achieve desired interactions with biological systems. researchgate.netdovepress.com

Historical Development of Research on this compound

The historical timeline for this compound is intertwined with the broader exploration of substituted benzamides. Early research into related compounds laid the groundwork for its later synthesis and study.

1950s: A 1958 patent details the preparation of 3-chlorobenzamide (B146230) and its subsequent reaction to form N-chloro-3-chlorobenzamide, indicating early industrial and academic interest in the reactivity of the chlorobenzamide scaffold. google.com

1980s: A 1982 patent concerning the manufacture of N-benzyl-N-isopropyl amides with herbicidal properties specifically lists N-benzyl-N-isopropyl-3-chlorobenzamide. This document implies the existence and likely synthesis of this compound as a related chemical entity or precursor during that period. bldpharm.com

2010s and beyond: More recent academic publications provide detailed, modern synthetic procedures and full characterization data for this compound. For example, a 2015 supporting information document for a chemistry journal article describes its synthesis and provides its ¹H and ¹³C NMR spectra, cementing its role as a standard, characterizable compound in contemporary organic synthesis. amazonaws.comrsc.org

This progression from related foundational chemistry to its explicit use as a building block in targeted synthesis highlights the compound's established place in the chemical literature.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCOVLTTGVSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization of N Benzyl 3 Chlorobenzamide

Classical Synthetic Routes to N-benzyl-3-chlorobenzamide

The traditional approaches to synthesizing this compound are well-established and rely on fundamental organic reactions. These methods are often chosen for their reliability and the ready availability of starting materials.

Amide Bond Formation via Condensation Reactions

The most direct and widely used method for synthesizing this compound is the condensation reaction between 3-chlorobenzoyl chloride and benzylamine (B48309). evitachem.com In this reaction, the highly reactive acyl chloride readily reacts with the nucleophilic amine to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach involves the direct coupling of 3-chlorobenzoic acid and benzylamine. evitachem.com This method, while more atom-economical, often requires the use of coupling agents to activate the carboxylic acid.

A less common but viable route is the reaction of 3-chlorobenzaldoxime with benzylamine, which yields this compound. bath.ac.uk This method provides an alternative for specific synthetic strategies where the corresponding aldehyde is a more accessible starting material.

Utilization of Coupling Agents in this compound Synthesis

To facilitate the direct reaction between a carboxylic acid and an amine, various coupling agents are employed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack. For the synthesis of this compound from 3-chlorobenzoic acid and benzylamine, common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com

Hypervalent iodine reagents, such as those based on benziodazolone, have also been demonstrated as effective coupling agents for the amidation of amines, including the synthesis of this compound. mdpi.com These reagents offer mild reaction conditions and high yields. mdpi.com

Role of Solvents and Temperature in Reaction Efficiency

The choice of solvent and reaction temperature plays a critical role in the efficiency of this compound synthesis. Solvents like dichloromethane (B109758) and dimethylformamide (DMF) are commonly used. evitachem.com The selection of solvent can influence the solubility of reactants and reagents, as well as the reaction rate.

Reaction temperatures can vary depending on the specific synthetic route. For instance, condensation reactions using acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature. rsc.org In some cases, reflux conditions may be employed to enhance reaction yields. evitachem.com In a study on the CsOH-catalyzed aminolysis of nitriles, the synthesis of this compound was achieved by heating the reaction mixture at 100 °C. rsc.org

| Reaction | Solvent | Temperature | Yield |

| 3-chlorobenzoyl chloride + benzylamine | Dichloromethane | 0 °C to room temperature | 86% rsc.org |

| 3-chlorobenzonitrile (B1581422) + benzylamine (CsOH catalyst) | Water | 100 °C | 61% (isolated) rsc.org |

| 3-chlorobenzaldoxime + benzylamine | Not specified | Not specified | 66% bath.ac.uk |

| 3-chlorobenzoic acid + benzylamine (benziodazolone reagent) | Not specified | Room temperature | 86% mdpi.com |

Application of Base Catalysts in this compound Synthesis

Bases are essential in many synthetic routes to this compound, primarily to neutralize acidic byproducts or to act as catalysts. In the reaction of 3-chlorobenzoyl chloride with benzylamine, a tertiary amine like triethylamine (B128534) is commonly added to scavenge the hydrochloric acid formed during the reaction. rsc.org

In alternative synthetic strategies, such as the aminolysis of nitriles, a base catalyst is crucial for the reaction to proceed. For example, cesium hydroxide (B78521) (CsOH) has been shown to effectively catalyze the reaction between 3-chlorobenzonitrile and benzylamine in water to produce this compound. rsc.org Other bases like sodium carbonate have also been employed in different catalytic systems. researchgate.net

Advanced Synthetic Techniques for this compound

While classical methods are effective, research continues to explore more advanced and efficient techniques for the synthesis of this compound, particularly with considerations for large-scale production.

Industrial Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges. These include ensuring consistent product quality, optimizing reaction conditions for large volumes, managing heat transfer in exothermic reactions, and developing efficient work-up and purification procedures. google.com

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of amides like this compound. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, safety, and scalability. beilstein-journals.orgmdpi.com

In a typical setup, solutions of the reactants, such as 3-chlorobenzoyl chloride and benzylamine, are pumped through a preheating coil and then into a heated, packed-bed reactor. rsc.org The use of a continuous flow system can significantly reduce safety risks, especially when dealing with hazardous reagents or exothermic reactions, due to the small internal volume of the reactor. mdpi.com For instance, the synthesis of N-benzylhydroxylamine hydrochloride, a related process, was optimized in a continuous flow reactor, achieving a 75% yield with a residence time of just 7.38 minutes. mdpi.com This approach minimizes the handling of unstable intermediates and allows for rapid optimization of reaction conditions. beilstein-journals.org The technology is also compatible with a range of catalysts and solvents, including greener options like 2-MeTHF, further enhancing its sustainability profile. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reaction volumes and better heat transfer. mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. beilstein-journals.org |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer durations or in parallel. |

| Efficiency | Can have longer reaction times and lower space-time yields. | Often achieves higher yields in significantly shorter reaction times. mdpi.com |

| Optimization | Time-consuming, requiring multiple large-scale experiments. | Rapid optimization is possible through automated sequential experiments. beilstein-journals.org |

Ultrasonic Irradiation in this compound Synthesis

Ultrasonic irradiation has emerged as a powerful and eco-friendly tool in organic synthesis, offering a potent alternative to conventional heating methods for producing this compound. nih.gov This technique utilizes the physical process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon enhances mass transfer and dramatically accelerates reaction rates, often leading to higher yields in shorter timeframes and under milder conditions. nih.gov

The application of ultrasound is a cornerstone of green chemistry, as it provides a non-polluting energy source that can reduce the need for harsh reagents and solvents. researchgate.net Research on the synthesis of related N-benzyl-N-arylcyanamides has demonstrated that ultrasonic irradiation can facilitate reactions expeditiously at room temperature in excellent yields without the need for a catalyst. nih.gov Similarly, the synthesis of other benzamide (B126) derivatives under ultrasound shows a significant reduction in reaction time compared to conventional refluxing methods. nih.gov A patent for producing o-chlorobenzonitrile from o-chlorobenzamide also highlights the efficiency of ultrasonic catalysis in dehydration steps, achieving yields over 93%. google.com This evidence strongly suggests that applying ultrasonic irradiation to the reaction between a 3-chlorobenzoyl derivative and benzylamine would be a highly efficient and environmentally benign protocol. nih.gov

Solid Acid Catalysis for this compound Formation

The formation of this compound, typically via the condensation of 3-chlorobenzoic acid and benzylamine, can be effectively catalyzed by solid acids. These catalysts are a cornerstone of green chemistry, offering a safer and more environmentally friendly alternative to traditional corrosive and hazardous liquid acids like sulfuric acid. ias.ac.in Solid acid catalysts are generally non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification and minimizing waste. ias.ac.in

Several types of solid acids could be employed for this synthesis:

Zeolites: Materials like H-ZSM-5 provide acidic sites necessary for activating the carboxylic acid for nucleophilic attack by the amine. ias.ac.in

Sulfonated Mesoporous Silica: These materials act as strong solid acid catalysts and have been used effectively in condensation and esterification reactions. ias.ac.in

Supported Acids: Zirconia supporting molybdenum oxide can create a superacidic surface capable of catalyzing reactions that typically require strong acids. ias.ac.in

Table 2: Potential Solid Acid Catalysts for this compound Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Zeolite | H-ZSM-5 | Shape selectivity, thermal stability, regenerable. ias.ac.in |

| Functionalized Silica | Sulfonic acid-functionalized mesoporous silica | High surface area, strong acidic sites, effective for condensation. ias.ac.in |

| Supported Superacid | Molybdenum oxide on Zirconia | Extremely high acidity, can replace strong liquid acids. ias.ac.in |

| Ion-Exchange Resin | Amberlyst-15 | Commercially available, effective in various organic transformations. |

Green Chemistry Principles in this compound Synthesis Research

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. rsc.org

For the synthesis of this compound, different routes exhibit varying levels of atom economy:

Direct Amidation: The reaction of 3-chlorobenzoic acid with benzylamine produces the amide and water. This route has a very high atom economy as water is the only byproduct.

From Acyl Chloride: Reacting 3-chlorobenzoyl chloride with benzylamine yields the desired product but also produces a stoichiometric amount of benzylammonium hydrochloride as waste (if no other base is added) or another salt if a tertiary amine base is used. This lowers the atom economy compared to the direct amidation route.

Waste minimization extends beyond atom economy to consider the entire process, including solvent use, catalyst choice, and purification steps. researchgate.net Employing catalytic rather than stoichiometric reagents, using recyclable solid catalysts, and choosing synthetic pathways that avoid protection/deprotection steps are key strategies to reduce waste generation in the production of this compound. rsc.orgrsc.org

Table 3: Atom Economy Comparison of Synthetic Routes

| Reactants | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

|---|---|---|---|

| 3-Chlorobenzoic acid + Benzylamine | H₂O | ~93% | High atom economy; water is a benign byproduct. rsc.org |

Sustainable Solvent Selection for this compound Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more sustainable solvents to replace hazardous ones like dichloromethane or toluene (B28343), which are commonly used in amide synthesis. rsc.orgrsc.org

For the synthesis of this compound, several greener alternatives can be considered:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. While reactant solubility can be a challenge, certain catalytic systems, such as those using ruthenium(II), have been developed for C-H alkylation in water. researchgate.net

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising substitute for tetrahydrofuran (B95107) (THF). It has a higher boiling point and is more stable, making it a viable green solvent for flow chemistry applications. beilstein-journals.org

Dimethyl Carbonate (DMC): DMC is an environmentally friendly solvent and reagent. It is biodegradable, has low toxicity, and can be used in metal-free catalytic systems. researchgate.net

The selection of a sustainable solvent must be paired with the specific reaction methodology to ensure high yield and purity of this compound while minimizing environmental harm. rsc.org

Table 4: Green Solvents for Potential Use in Synthesis

| Solvent | Source | Key Advantages | Potential Application |

|---|---|---|---|

| Water | Natural | Non-toxic, non-flammable, cheap. researchgate.net | Catalytic amidation reactions. |

| 2-MeTHF | Biomass (renewable) | Greener alternative to THF, stable. beilstein-journals.org | Flow synthesis, Grignard reactions. mdpi.com |

| Dimethyl Carbonate (DMC) | Synthetic | Low toxicity, biodegradable, versatile. researchgate.net | Metal-free catalytic synthesis. |

| Ethanol (B145695) | Biomass (renewable) | Benign, readily available. | Recrystallization, some reaction media. mdpi.com |

Catalytic Methodologies for Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, often requiring a catalyst to proceed at a reasonable rate. Various catalytic systems have been developed to facilitate this transformation, moving away from less efficient traditional methods.

One of the most prominent and environmentally benign catalysts for direct amidation is boric acid (B(OH)₃) . orgsyn.orgorgsyn.org Boric acid is an inexpensive, readily available, and low-toxicity catalyst that has proven effective for a wide range of carboxylic acids and amines. orgsyn.orgorgsyn.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. ucl.ac.uk This method often requires elevated temperatures and the removal of water, typically through azeotropic distillation with a solvent like toluene, to drive the reaction to completion. ucl.ac.uk The use of boric acid and its derivatives represents a significant advancement in green chemistry for amide synthesis. orgsyn.orgresearchgate.net

Zirconium-based catalysts , such as ZrCl₄ and Cp₂ZrCl₂, have also been demonstrated to effectively catalyze the direct amidation of carboxylic acids. For the synthesis of a related compound, N-benzyl-3-iodobenzamide, from 3-iodobenzoic acid and benzylamine, these catalysts achieved conversions of 57% and 72% respectively, under reflux conditions in p-xylene. This approach avoids the use of stoichiometric coupling agents, thereby reducing waste.

Other catalytic systems for amide bond formation include those based on nanocatalysts , such as Cu₂⁺/mesoporous carbon, which can be used in the tandem oxidative amidation of alcohols to amides. nih.gov While not a direct amidation of a carboxylic acid, this highlights the diversity of catalytic approaches available. Additionally, iron-catalyzed cross-coupling reactions have been developed for the synthesis of complex benzamides, showcasing the continuous innovation in this field. mdpi.com

Metrics for Assessing Green Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id To quantify the environmental performance of a synthesis, several metrics have been established. mdpi.comgreenchemistry-toolkit.org

Atom Economy (AE): Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. greenchemistry-toolkit.org It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher atom economy signifies a greener process, as fewer atoms are wasted in the form of byproducts. Catalytic direct amidation reactions, which ideally produce only water as a byproduct, have a high atom economy. walisongo.ac.id

Process Mass Intensity (PMI): This metric, championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, provides a more holistic view of the waste generated in a process. walisongo.ac.id It considers not only reactants but also solvents, reagents, and process aids. greenchemistry-toolkit.org

PMI = Total Mass in a Process / Mass of Product

A lower PMI value indicates a more efficient and less wasteful process. The ideal PMI is 1, meaning no waste is generated. greenchemistry-toolkit.org Reducing the amount of solvent used in reactions and work-ups is a key strategy for lowering PMI. researchgate.net

Reaction Mass Efficiency (RME): RME is another useful metric that relates the mass of the isolated product to the total mass of reactants used.

RME = Mass of Isolated Product / Total Mass of Reactants

This metric provides a practical measure of a reaction's efficiency, taking into account both the atom economy and the chemical yield. walisongo.ac.id

Other metrics such as the E-Factor (Environmental Factor), which measures the total mass of waste produced per kilogram of product, and various scoring tools like the EcoScale, also contribute to a comprehensive assessment of a synthesis's green credentials. walisongo.ac.idmdpi.com Applying these metrics allows for the direct comparison of different synthetic routes to this compound, guiding the selection of the most sustainable method. whiterose.ac.uk

Optimization of this compound Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on the closely related isomer, N-benzyl-p-chlorobenzamide . Research on the synthesis of this compound provides a clear example of how reaction conditions can be systematically adjusted to improve reaction outcomes. The following table, based on data for the synthesis of N-benzyl-p-chlorobenzamide, illustrates the effect of different parameters on the reaction. nih.gov

| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu²⁺/MC (10 mg) | Toluene | 80 | 72 |

| 2 | Cu²⁺/MC (20 mg) | Toluene | 80 | 92 |

| 3 | Cu²⁺/MC (30 mg) | Toluene | 80 | 92 |

| 4 | Cu²⁺/MC (20 mg) | Acetonitrile | 80 | 65 |

| 5 | Cu²⁺/MC (20 mg) | DMF | 80 | 58 |

| 6 | Cu²⁺/MC (20 mg) | Ethanol | 80 | 43 |

| 7 | Cu²⁺/MC (20 mg) | Toluene | 60 | 61 |

| 8 | Cu²⁺/MC (20 mg) | Toluene | 100 | 92 |

Data presented is for the analogous synthesis of N-benzyl-p-chlorobenzamide and serves as an illustrative example of reaction optimization. nih.gov

From this data, it is evident that:

Catalyst Loading: Increasing the catalyst amount from 10 mg to 20 mg significantly improves the yield, but a further increase to 30 mg offers no additional benefit (Entries 1-3).

Solvent Choice: Toluene is the optimal solvent among those tested, providing a much higher yield compared to acetonitrile, DMF, or ethanol (Entries 2, 4-6).

Temperature: The reaction yield is sensitive to temperature, with 80°C and 100°C providing the highest yields (Entries 2, 7, 8).

A specific synthesis for this compound has been reported via the reaction of 3-chlorobenzaldoxime with benzylamine, which yielded 66% of the pure product after purification by column chromatography. core.ac.uk Another reported synthesis from benzylamine afforded an 86% yield. mdpi.com These findings, combined with the optimization principles illustrated above, provide a solid foundation for developing a high-yield, efficient, and sustainable synthesis of this compound.

Chemical Reactivity and Transformation Studies of N Benzyl 3 Chlorobenzamide

Oxidation Reactions of N-benzyl-3-chlorobenzamide

The benzylic position (the carbon atom of the benzyl (B1604629) group attached to the nitrogen) in this compound is susceptible to oxidation. This reactivity is attributed to the stabilization of the resulting radical or cationic intermediates by the adjacent phenyl ring. youtube.comambeed.com

Oxidation at the benzylic C-H bond of N-benzylamides can lead to several products depending on the reagents and reaction conditions. One common transformation is oxidative debenzylation, which involves the cleavage of the N-benzyl bond to yield the corresponding primary amide, 3-chlorobenzamide (B146230). cas.cnnih.gov This reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed.

Electrochemical methods have also been employed for the oxidation of N-benzylamides. acs.orgpurdue.edu These techniques can lead to intramolecular dehydrogenative coupling, resulting in the formation of new heterocyclic structures, such as 4H-1,3-benzoxazines. purdue.edu Furthermore, electrochemical C(sp³)–H amidation has been demonstrated, where the benzylic position is functionalized with an amide group in a Ritter-type reaction. google.comucl.ac.uk

A variety of reagents and conditions have been developed for the oxidative transformation of N-benzylamides. These methods offer different levels of selectivity and efficiency.

Metal-free aerobic oxidation using a strong guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and oxygen can convert benzyl amines into amides, a related transformation that highlights the reactivity of the benzylic position. utrgv.edu For the oxidative debenzylation of N-benzyl amides, a system utilizing an alkali metal bromide (e.g., NaBr) with an oxidant like Oxone has been shown to be effective under mild conditions. cas.cnnih.gov This method is advantageous as it avoids the use of transition metals. nih.gov

Electrochemical oxidations are typically carried out in an undivided cell with platinum or graphite (B72142) electrodes. These reactions can be performed in the absence of external mediators and oxidants, offering a greener alternative to traditional chemical methods. purdue.edugoogle.com

| Oxidative Method | Reagents/Conditions | Primary Product | Reference(s) |

| Oxidative Debenzylation | Alkali Metal Bromide (e.g., NaBr), Oxone | 3-Chlorobenzamide | , cas.cn, nih.gov |

| Electrochemical Dehydrogenative Coupling | Pt anode, Graphite cathode, Undivided cell | 4H-1,3-Benzoxazine derivative | purdue.edu |

| Electrochemical C(sp³)–H Amidation | CH₃CN, H₂O, Electrochemical cell | N-(1-(3-chlorobenzamido)benzyl)acetamide | , google.com, ucl.ac.uk |

| Aerobic Oxidation (of related benzylamines) | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), O₂ | Amide | utrgv.edu |

Reduction Reactions of the Amide Moiety in this compound

The amide group in this compound can undergo reduction to form amine derivatives. This transformation is a key step in the synthesis of various biologically active molecules.

The reduction of the carbonyl group within the amide moiety of this compound results in the formation of the corresponding secondary amine, N-(3-chlorobenzyl)benzylamine. This reaction is typically achieved using strong reducing agents that can convert the robust amide functional group into a methylene (B1212753) group (-CH₂-). Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are commonly employed for this purpose. For instance, the reduction of amides to amines has been successfully carried out using a borane/tetrahydrofuran (B95107) (THF) complex. nih.gov

Catalytic hydrogenation is a widely used method for reduction in organic synthesis. In the context of this compound, catalytic hydrogenation can lead to different outcomes depending on the catalyst and reaction conditions.

While catalytic hydrogenation is often employed for the hydrogenolysis (cleavage) of N-benzyl groups to yield a primary amine and toluene (B28343), specific conditions can be tailored for the reduction of the amide carbonyl. scispace.comucalgary.ca For example, ruthenium-based pincer catalysts have been shown to be effective for the hydrogenation of a broad range of amides under base-free conditions. libretexts.org However, a common outcome of catalytic hydrogenation of N-benzylamides using catalysts like palladium on carbon (Pd/C) is the cleavage of the N-benzyl bond, a process known as debenzylation. ucalgary.calibretexts.org This reaction is often used as a deprotection strategy in organic synthesis. ucalgary.ca

| Reduction Method | Reagents/Conditions | Primary Product | Reference(s) |

| Amide Reduction | Borane/THF complex, Reflux | N-(3-chlorobenzyl)benzylamine | nih.gov |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(3-chlorobenzyl)benzylamine | purdue.edu |

| Catalytic Hydrogenation (Debenzylation) | Pd/C, H₂ | 3-Chlorobenzamide and Toluene | ucalgary.ca, libretexts.org |

| Catalytic Hydrogenation (Amide Cleavage) | Ruthenium(II) Pincer Catalyst, H₂, i-PrOH | 3-Chlorobenzyl alcohol and Benzylamine (B48309) | libretexts.org |

Nucleophilic Substitution Reactivity of the Chlorine Atom in this compound

The chlorine atom on the benzoyl ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of the aryl chloride is enhanced by the presence of the electron-withdrawing amide group, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. acs.org

This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the benzoyl moiety by reacting this compound with various nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiols. For instance, the amination of 3-chlorobenzamide with morpholine (B109124) has been reported to proceed in high yield. acs.org The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

The successful substitution with these nucleophiles provides a versatile route to a diverse array of N-benzylbenzamide derivatives with modified substitution patterns on the benzoyl ring, which can be valuable for structure-activity relationship studies in drug discovery.

| Nucleophile | Reagent Example | Expected Product | Reference(s) |

| Amine | Morpholine | N-benzyl-3-(morpholino)benzamide | acs.org, nih.gov |

| Alkoxide | Sodium Methoxide | N-benzyl-3-methoxybenzamide | , |

| Thiol | Sodium Thiophenolate | N-benzyl-3-(phenylthio)benzamide | , cas.cn, |

Investigation of Substitution Pathways

The substitution pathways for this compound and related N-chloroamides are often explored in the context of transition metal catalysis. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a key method for forming C-N bonds. nih.gov The general mechanism for this reaction proceeds via a Cu(I)-mediated nucleophilic aromatic substitution, where a Cu(I) amidate complex is the key reactive species. nih.gov The process involves the activation of an aryl halide by a 1,2-diamine-ligated copper(I) amidate complex. nih.gov

In cobalt-catalyzed reactions, N-chloroamides can act as an internal oxidant, facilitating C-H activation and subsequent annulation without the need for an external metal oxidant. acs.orgrsc.org This pathway involves the formation of a cobaltacycle intermediate, followed by migratory insertion and reductive elimination to yield the final product. nih.gov For instance, in the annulation with 1,3-dienes, an intramolecular oxidative addition occurs at the N–Cl bond, followed by reductive elimination. acs.org Challenges in these transformations include potential side reactions such as Hofmann rearrangement or electrophilic chlorination of other reactive sites in the molecule. acs.org

Kinetic Studies of Substitution Reactions

Kinetic studies, particularly the kinetic isotope effect (KIE), provide crucial insights into the rate-determining steps of reactions involving N-chlorobenzamides. In several cobalt(III)-catalyzed annulation reactions, C-H activation has been identified as the rate-determining step. rsc.orgacs.org For example, KIE studies for the cascade C-H amidation and chlorination of indoles with N-chloroamides showed values of 5.2 (parallel experiments) and 4.0 (competitive experiment), confirming that C-H activation is the rate-limiting step. acs.org Similarly, kinetic studies on the Co(III)-catalyzed annulation of N-chlorobenzamides with alkylidenecyclopropanes support C-H activation as the rate-determining step. rsc.org

However, in other systems, the KIE values suggest that C-H activation may not be the turnover-limiting step. nih.gov For the enantioselective cobalt-catalyzed [4+1] annulation of N-chlorobenzamide with cyclopropene, parallel and competitive experiments yielded low KIE values (KH/KD = 1.3–1.5), indicating that C-H activation is not the primary determinant of the reaction rate in that specific catalytic cycle. nih.gov In studies on the formation of N-benzyl-4-chlorobenzamide (a positional isomer of the title compound) via nickel-catalyzed oxidative amidation, kinetic analysis revealed that the reaction rate is highest within the first five minutes at 25 °C. mdpi.com

| Reaction Type | Catalyst System | KIE (kH/kD) Value | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|

| [4+2] Annulation with Alkylidenecyclopropanes | Co(III) | Not specified, but study reveals RDS | C-H Activation | rsc.org |

| [4+1] Annulation with Cyclopropenes | CpxCo(III) | 1.3–1.5 | Not C-H Activation | nih.gov |

| Cascade C-H Amidation/Chlorination of Indoles | Cp*Co(III) | 5.2 (parallel), 4.0 (competitive) | C-H Activation | acs.org |

| Oxidative Amidation of Benzaldehyde-d6 | Nickel(II) Pincer Complex | Not specified, but ratio determined | Not specified | mdpi.com |

Isotopic Labeling Approaches for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating the complex mechanisms of chemical reactions. nih.gov The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N can help trace the fate of atoms and identify bond-breaking and bond-forming steps. symeres.combeilstein-journals.org In the study of N-chlorobenzamide reactivity, deuterium labeling has been instrumental in understanding reaction pathways. acs.org

For instance, to probe whether C-H bond cleavage is irreversible in cobalt-catalyzed annulation reactions, experiments are often conducted with deuterated substrates. acs.orgacs.org The absence of deuterium scrambling in the starting material typically suggests that the C-H activation step is irreversible. acs.org Deuterium labeling, in conjunction with kinetic studies, helps to confirm the rate-determining step of a reaction. rsc.orgmdpi.com This approach has been widely applied in cobalt-catalyzed C-H activation/annulation reactions to confirm the role of the C-H cleavage step. nih.govacs.org The strategic placement of deuterium atoms can also alter the kinetic profile of a reaction, an effect known as the kinetic isotope effect, which provides further mechanistic details. symeres.com

Transition Metal-Catalyzed Reactions Involving this compound

Transition metals, particularly copper and cobalt, are pivotal in catalyzing a variety of transformations involving this compound and its N-chloro derivatives. These reactions enable the construction of complex molecular architectures, such as C-C, C-N, and C-O bonds, and the synthesis of valuable heterocyclic compounds. researchgate.net

Copper-Catalyzed Arylation Reactions

Copper-catalyzed cross-coupling reactions are fundamental for arylation and heteroarylation. researchgate.net These reactions, particularly the Ullmann and Goldberg-type couplings, are effective for forming carbon-nitrogen and carbon-oxygen bonds. nih.govresearchgate.net The copper-catalyzed N-arylation of amides is an efficient method for synthesizing products relevant to the pharmaceutical and agrochemical industries. nih.gov The mechanism generally involves a Cu(I) species, and the presence of chelating diamine ligands can be crucial for controlling the concentration and reactivity of the active catalyst. nih.gov

While direct examples focusing solely on this compound are specific, the broader class of N-substituted amides readily participates in these transformations. mdpi.com These protocols are often tolerant of a wide range of functional groups on both the amide and the aryl halide coupling partners, including electron-withdrawing and electron-donating substituents. mdpi.com An operationally simple copper-catalyzed arylation of N-tosyltryptamines to produce C3-aryl pyrroloindolines highlights the utility of this approach under mild, ambient temperature conditions. rsc.org

| Component | Example Reagent/Catalyst | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | N-substituted amide (e.g., this compound) | Nucleophile source | nih.gov |

| Coupling Partner | Aryl halide (e.g., aryl iodide) | Electrophile source | nih.gov |

| Catalyst | Copper(I) salt (e.g., CuI) | Mediates C-N bond formation | nih.govresearchgate.net |

| Ligand | 1,10-Phenanthroline, 1,2-diamine | Stabilizes and activates the catalyst | nih.govresearchgate.net |

| Base | K₂CO₃, KOH, Cs₂CO₃ | Deprotonates the amide | nih.govresearchgate.net |

Cobalt(III)-Catalyzed Annulation Reactions of N-chlorobenzamides

Cobalt(III) catalysis has emerged as a powerful and cost-effective method for the synthesis of nitrogen-containing heterocycles from N-chlorobenzamides. acs.org In these reactions, the N-Cl bond functions as an internal oxidant, enabling redox-neutral C-H activation/annulation cascades under mild conditions. rsc.orgthieme-connect.com This strategy avoids the need for external oxidants that can complicate reaction workups. rsc.org

A variety of coupling partners can be used in these annulation reactions, leading to a diverse range of pharmaceutically important scaffolds. acs.orgnih.gov For example, reaction with alkynes yields isoquinolones, while reaction with 1,3-dienes produces 3,4-dihydroisoquinolinones. acs.orgthieme-connect.com Other successful coupling partners include substituted alkenes, alkylidenecyclopropanes, and maleimides. rsc.orgacs.orgnih.gov The reactions often proceed with high regioselectivity and functional group tolerance. acs.orgthieme-connect.com The general mechanism involves C-H bond activation to form a five-membered cobaltacycle, followed by coordination and insertion of the coupling partner, and finally reductive elimination to release the product and regenerate the active catalyst. acs.org

| Coupling Partner | Resulting Product Scaffold | Reference |

|---|---|---|

| 2-Acetylenic Ketones | Isoquinolones | thieme-connect.com |

| 1,3-Dienes | 3,4-Dihydroisoquinolinones | acs.org |

| Alkylidenecyclopropanes | 3,4-Dihydroisoquinolinones | rsc.org |

| Substituted Alkenes | 3,4-Dihydroisoquinolinones | acs.org |

| Maleimides | [4+2] Annulated Products | nih.gov |

| Cyclopropenes | Isoindolinones ([4+1] Annulation) | nih.gov |

Debenzylation Mechanisms of N-benzylcarboxamides

The N-benzyl group is a common protecting group for amides, and its selective cleavage is an important transformation in multi-step synthesis. organic-chemistry.org Several methods exist for the debenzylation of N-benzylcarboxamides, proceeding through different mechanistic pathways.

One common approach involves a free-radical mechanism. A method using N-bromosuccinimide (NBS) in the presence of light or an initiator can efficiently cleave the N-benzyl group at room temperature. thieme-connect.comresearchgate.net This process is believed to involve the generation of a bromo radical that abstracts a hydrogen atom from the benzylic position. organic-chemistry.org The resulting benzyl radical is then trapped to form an intermediate that hydrolyzes to the debenzylated amide and benzaldehyde. organic-chemistry.orgthieme-connect.com A similar oxidative debenzylation can be achieved using alkali metal bromides (like NaBr) with an oxidant such as Oxone, which also proceeds via a bromo radical pathway. organic-chemistry.org

Alternatively, debenzylation can be accomplished under acidic conditions. Treatment of N-benzyl amides with strong acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene can yield the primary amide. researchgate.net For more robust benzyl groups, such as the 2,4-dimethoxybenzyl (DMB) group, stronger acid mixtures like trifluoroacetic acid (TFA) and triflic acid are required. bme.hu Computational studies on this process suggest a mechanism involving protonation of the substrate, which enhances the lability of the benzyl group. bme.hu Oxidative methods using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have also been explored, although they were found to be ineffective for certain substrates. bme.hu

N-Bromosuccinimide (NBS)-Mediated Debenzylation

The use of N-Bromosuccinimide (NBS) presents a simple and highly efficient method for the cleavage of the N-benzyl group from N-substituted carboxamides, such as this compound. researchgate.net Research has demonstrated that this reagent can effectively mediate the debenzylation reaction under mild conditions, often at room temperature. researchgate.net This method has been shown to be effective for a wide array of N-benzyl amides, achieving moderate to excellent yields of the corresponding deprotected amides. researchgate.net

The general applicability of NBS for this transformation suggests its utility for substrates with various functionalities. The reaction provides a valuable alternative to harsher deprotection protocols that may not be compatible with sensitive functional groups present in the molecule. researchgate.net While specific data for this compound is part of a broader class of compounds studied, the established reactivity patterns allow for a reliable prediction of its behavior.

A summary of typical reaction conditions and outcomes for the NBS-mediated debenzylation of N-benzyl amides is presented below:

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| N-Bromosuccinimide (NBS) | Chlorobenzene or Ethyl Acetate | Room Temperature to Reflux | Varies (typically a few hours) | Moderate to Excellent |

This table represents generalized findings for the debenzylation of N-benzylamides using NBS, as specific kinetic and yield data for this compound were not individually detailed in the surveyed literature.

Free Radical Processes in Debenzylation

The mechanism of NBS-mediated debenzylation is understood to proceed through a free radical pathway. researchgate.net This process is often initiated by light or the presence of trace amounts of oxygen. researchgate.net The key step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

This highly reactive bromine radical then abstracts a hydrogen atom from the benzylic position of the N-benzyl group. organic-chemistry.org This is the most energetically favorable position for hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical. The stability of this radical is a crucial factor driving the selectivity of the reaction.

The proposed mechanistic steps are as follows:

Initiation: Generation of a bromine radical from NBS, often facilitated by a radical initiator or light.

Propagation:

The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

This benzylic radical can then react with another molecule of NBS to regenerate a bromine radical and form an N-bromo-N-benzyl intermediate. Alternatively, it can be trapped by other species in the reaction mixture.

Termination: The reaction is terminated by the combination of any two radical species.

The resulting intermediate, an N-acyliminium ion or a related species, is then hydrolyzed during the reaction or upon workup to yield the debenzylated product, 3-chlorobenzamide, and benzaldehyde. The involvement of a bromo radical generated through the oxidation of a bromide source under mild conditions is a common theme in such oxidative debenzylation reactions. organic-chemistry.orgorganic-chemistry.org

The efficiency of this free radical process is underscored by its applicability to a wide range of substrates, highlighting its significance as a synthetic tool for the deprotection of N-benzyl amides. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl 3 Chlorobenzamide

Vibrational Spectroscopy for N-benzyl-3-chlorobenzamide

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed view of the vibrational modes of the molecule. These methods are fundamental for identifying functional groups and understanding the intramolecular and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature bands related to the aromatic rings and the carbon skeleton. Analysis of related molecules like benzamide (B126) shows that resonance Raman spectra can reveal detailed dynamics of the molecule's structure. aip.org

Analysis of Vibrational Modes and Functional Group Signatures

The vibrational spectrum of this compound can be dissected by analyzing the signatures of its primary functional groups. The amide group, a central feature of the molecule, gives rise to several characteristic bands.

N-H and C=O Vibrations : The N-H stretching vibration in secondary amides typically appears in the region of 3370-3170 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected in the 1680-1630 cm⁻¹ range. researchgate.net The position of this band is sensitive to hydrogen bonding. The Amide II band, which results from a mix of N-H in-plane bending and C-N stretching, is found between 1550 cm⁻¹ and 1510 cm⁻¹.

Aromatic and C-Cl Vibrations : The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) rings typically occur in the 1600-1450 cm⁻¹ region. The presence of the chlorine atom on the benzamide ring introduces a C-Cl stretching vibration, which is expected at lower frequencies.

Benzyl (B1604629) Group Vibrations : The CH₂ group of the benzyl moiety will exhibit symmetric and asymmetric stretching vibrations typically found in the 2950-2850 cm⁻¹ range.

A detailed vibrational analysis of related N-benzylamides and substituted benzamides supports these assignments, providing a framework for understanding the molecule's spectral features. nih.govconicet.gov.ar

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3370 - 3170 | |

| Aromatic C-H Stretch | Benzene Rings | >3000 | |

| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂-) | 2950 - 2850 | |

| Amide I (C=O Stretch) | Amide | 1680 - 1630 | researchgate.net |

| Aromatic C=C Stretch | Benzene Rings | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR analyses provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals for each type of proton in the molecule. nih.gov The spectrum shows a singlet for the proton at the 2-position of the chlorobenzamide ring (δ 7.76 ppm) and a doublet for the proton at the 6-position (δ 7.63 ppm). nih.gov The protons of the benzyl group's phenyl ring and the remaining protons on the chlorobenzamide ring appear as a multiplet between 7.25 and 7.43 ppm. nih.gov A broad singlet at 6.76 ppm corresponds to the amide (N-H) proton, with its broadness indicating moderate-speed chemical exchange. nih.gov The methylene protons (-CH₂-) of the benzyl group appear as a doublet at 4.58 ppm, coupled to the amide proton. nih.gov

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Source |

|---|---|---|---|---|---|

| 7.76 | s | - | 1H | Ar-H (chlorobenzamide ring, C2-H) | nih.gov |

| 7.63 | d | 8.0 | 1H | Ar-H (chlorobenzamide ring, C6-H) | nih.gov |

| 7.43 | d | 8.0 | 1H | Ar-H (chlorobenzamide ring) | nih.gov |

| 7.32 - 7.25 | m | - | 6H | Ar-H (benzyl ring + chlorobenzamide ring) | nih.gov |

| 6.76 | br s | - | 1H | N-H (amide) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their electronic environment. For this compound in CDCl₃, the carbonyl carbon of the amide group resonates at δ 166.3 ppm. nih.gov The aromatic carbons appear in the range of δ 125.3 to 138.0 ppm. nih.gov The signal at δ 134.8 ppm is assigned to the carbon atom bearing the chlorine atom (C-Cl). nih.gov The methylene carbon of the benzyl group is observed at δ 44.3 ppm. nih.gov

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Source |

|---|---|---|

| 166.3 | C=O (amide) | nih.gov |

| 138.0 | Ar-C | nih.gov |

| 136.3 | Ar-C | nih.gov |

| 134.8 | Ar-C (C-Cl) | nih.gov |

| 131.7 | Ar-C | nih.gov |

| 130.0 | Ar-C | nih.gov |

| 128.9 | Ar-C | nih.gov |

| 128.0 | Ar-C | nih.gov |

| 127.8 | Ar-C | nih.gov |

| 127.5 | Ar-C | nih.gov |

| 125.3 | Ar-C | nih.gov |

Multidimensional NMR Techniques for Structural Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, multidimensional NMR techniques are indispensable for the unambiguous structural confirmation of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, confirming the assembly of the benzyl and 3-chlorobenzoyl fragments.

In a typical analysis, a COSY spectrum would reveal the coupling between adjacent protons within the benzyl and 3-chlorophenyl rings, allowing for the assignment of protons in close proximity to one another. An HSQC spectrum correlates each proton signal directly to its attached carbon atom, providing a clear map of C-H bonds. The most definitive connections are often established through the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would include the link from the benzylic methylene protons (-CH₂-) to the carbonyl carbon of the amide and the carbons of the benzyl ring, as well as from the amide proton (N-H) to the carbonyl carbon and carbons in both aromatic rings. These correlations definitively confirm the covalent structure of the molecule.

Mass Spectrometry for this compound Characterization

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation behavior of this compound, providing further confirmation of its identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound is typically protonated to form a pseudomolecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₁₄H₁₂ClNO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Table 1: ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Technique |

|---|

This table presents representative data; exact observed values may vary slightly between instruments.

Under mass spectrometry conditions, particularly with harder ionization techniques or tandem MS (MS/MS), this compound undergoes characteristic fragmentation. The analysis of these fragments provides valuable structural information. The most labile bond in the structure is the amide C-N bond, and its cleavage is a common fragmentation pathway.

Key fragmentation pathways include:

Formation of the 3-chlorobenzoyl cation: Cleavage of the C(O)-NH bond can result in the formation of the 3-chlorobenzoyl cation.

Formation of the benzyl cation or related fragments: The other part of the molecule can form a benzyl cation or a tropylium (B1234903) ion (C₇H₇⁺) through rearrangement, which is a very stable fragment.

The masses of these fragments are diagnostic and help to piece together the original structure, confirming the presence of both the 3-chlorobenzoyl and benzyl substructures.

X-ray Crystallography of this compound and Related Benzamides

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the exact determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies on this compound would reveal its precise molecular geometry. While specific crystallographic data for this compound is not widely published, analysis of related benzamide structures provides insight into the expected geometry. mdpi.comresearchgate.net The structure would confirm the connectivity of the 3-chlorophenyl ring and the benzyl group to the central amide linkage.

Key geometric parameters that would be determined include:

Bond Lengths: The C-Cl, C-C, C=O, C-N, and C-H bond lengths.

Bond Angles: The angles within the aromatic rings and around the central amide group.

Dihedral Angles: The angles describing the spatial relationship between the two aromatic rings and the plane of the amide bond.

These parameters provide a complete and static picture of the molecule in the solid state.

A crucial aspect of the crystal structure of any amide is the conformation of the amide bond (-CONH-). bath.ac.uk The amide group is known to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond significant partial double-bond character, restricting rotation.

Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, Van der Waals Forces)

The solid-state structure of this compound is dictated by a combination of strong and weak intermolecular forces that govern its crystal packing. The primary and most directional of these are hydrogen bonds. Specifically, the amide functional group facilitates the formation of intermolecular N-H···O hydrogen bonds, a common and highly stabilizing motif in benzamide derivatives. researchgate.net In this interaction, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This typically results in the formation of one-dimensional chains or centrosymmetric dimers, which then assemble into a larger three-dimensional lattice. researchgate.netroyalsocietypublishing.org

The interplay of these forces—strong, directional hydrogen bonds organizing the primary structure and a network of weaker van der Waals forces and π-stacking interactions filling the space—determines the final, most thermodynamically stable crystalline form of the compound.

Dihedral Angle Analysis in Benzamide Conformations

The three-dimensional conformation of this compound is largely defined by the rotational freedom around its single bonds, quantified by dihedral angles. The most significant of these are the angles that describe the orientation of the two aromatic rings relative to the central amide plane (-CO-NH-). The molecule is not planar; steric hindrance between the rings necessitates a twisted conformation.

Analysis of related benzamide structures reveals that the amide group itself is typically planar, but it is twisted with respect to the phenyl rings it connects. researchgate.net For instance, in a similar molecule, N-(p-methylphenyl)benzamide, the dihedral angle between the mean planes of the two aromatic rings is 63.41 (5)°. researchgate.net The amide group in that structure is twisted out of the plane of the benzoyl ring by 20.5 (1)°. researchgate.net This non-coplanarity is a characteristic feature of N-aryl benzamides.

For this compound, two key dihedral angles would be:

The angle between the 3-chlorophenyl ring and the amide plane.

The angle between the benzyl group's phenyl ring and the amide plane.

These angles are critical as the specific conformation influences the efficiency of crystal packing and can be a determinant in ligand-receptor binding in biological contexts. nih.gov

Table 1: Representative Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle 1 | Angle Description 1 | Dihedral Angle 2 | Angle Description 2 | Reference |

|---|---|---|---|---|---|

| N-(p-methylphenyl)benzamide | 63.41 (5)° | Between benzene and methylphenyl rings | 20.5 (1)° | Between amide group and benzene ring | researchgate.net |

| N-Benzyl-carbamothioyl-2-chloro-benzamide | 81.6 (6)° | Between sulfourea group and chloro-benzene ring | 35.8 (6)° | Between sulfourea group and benzene ring | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contacts

For a molecule like this compound, the analysis would typically reveal the following key contacts:

H···H Contacts: These are generally the most abundant contacts, arising from the numerous hydrogen atoms on the aromatic rings and the benzyl group, and they represent a significant portion of the van der Waals interactions. researchgate.netresearchgate.net

C···H/H···C Contacts: These represent interactions between the carbon atoms of the aromatic rings and hydrogen atoms of neighboring molecules, often indicative of C-H···π interactions. tandfonline.com

O···H/H···O Contacts: These are the graphical representation of the crucial N-H···O hydrogen bonds, appearing as distinct "spikes" on the fingerprint plot, as well as weaker C-H···O interactions. tandfonline.comresearchgate.net

Cl···H/H···Cl Contacts: These contacts arise from the interaction of the chlorine atom with hydrogen atoms on adjacent molecules and are a significant feature for halogenated compounds. researchgate.net

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Chlorinated Aromatic Amides

| Contact Type | Percentage Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | ~38% | General van der Waals forces | tandfonline.com |

| C···H / H···C | ~26% | van der Waals and C-H···π interactions | tandfonline.com |

| O···H / H···O | ~8-10% | N-H···O and C-H···O hydrogen bonds | tandfonline.com |

| Cl···H / H···Cl | ~14-19% | Interactions involving the chlorine atom | researchgate.net |

| H···S / S···H | ~19% | Present in thiourea (B124793) analogs, not this compound | tandfonline.com |

This quantitative breakdown provides invaluable insight into the hierarchy and relative importance of the forces that stabilize the crystal structure.

Nuclear Quadrupole Resonance (NQR) Spectroscopy of Halogenated Benzamides

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides highly specific information about the local electronic environment of atomic nuclei possessing a nuclear quadrupole moment (those with spin I > 1/2). du.ac.inarxiv.org It is particularly useful for studying halogenated compounds.

Chlorine (³⁵Cl) NQR Studies

The chlorine atom in this compound has two stable isotopes, ³⁵Cl and ³⁷Cl, both with a nuclear spin of I = 3/2, making them NQR-active. berkeley.edu The ³⁵Cl isotope is typically studied due to its higher natural abundance and larger quadrupole moment. berkeley.edu A ³⁵Cl NQR experiment measures the transition frequency between the nuclear spin energy levels that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. This EFG is generated by the surrounding distribution of electrons in the chemical bonds and crystal lattice. Consequently, the ³⁵Cl NQR frequency is a direct and sensitive probe of the C-Cl bond's electronic character and the molecule's solid-state environment. researchgate.netznaturforsch.com For chlorinated benzamides, these frequencies are typically observed in the mega-hertz range.

Table 3: Representative ³⁵Cl NQR Frequencies for Substituted Chlorobenzamides at 77 K

| Compound Family | Typical Frequency Range (MHz) | Reference |

|---|---|---|

| N-(2-chlorophenyl)-amides | 34.2 – 36.8 | |

| N-Aryl-2-chlorobenzamides | 34.5 – 36.2 | |

| Cocaine Hydrochloride (ionic Cl⁻) | ~2.53 | berkeley.edu |

Note: The frequency for an ionic chloride is much lower than for a covalently bonded chlorine.

Influence of Substituents on Electron Density

The ³⁵Cl NQR frequency is exquisitely sensitive to the electronic effects of other functional groups on the molecule. Substituents on the aromatic rings influence the electron density at the C-Cl bond, thereby altering the EFG and shifting the NQR frequency. The trend is well-established:

Electron-withdrawing groups (e.g., -NO₂, other halogens) pull electron density away from the C-Cl bond. This increases the asymmetry of the charge distribution (the EFG) at the chlorine nucleus, resulting in a higher NQR frequency. researchgate.net

Electron-donating groups (e.g., alkyl -CH₃, alkoxy -OCH₃) push electron density toward the C-Cl bond. This makes the charge distribution more symmetrical, decreasing the EFG and leading to a lower NQR frequency. researchgate.net

Therefore, by comparing the ³⁵Cl NQR frequency of this compound to a series of related substituted benzamides, one can quantitatively assess the net electronic effect of the N-benzyl group on the 3-chlorophenyl ring.

Resolution of Contradictions in Structural Data via NQR

NQR spectroscopy serves as a powerful complementary tool to X-ray crystallography for resolving structural ambiguities. While X-ray diffraction provides a time- and space-averaged model of atomic positions, NQR provides precise electronic information about specific nuclear sites. du.ac.inresearchgate.net Contradictions or uncertainties in structural data can be addressed in several ways:

Polymorphism: A compound may crystallize in multiple forms (polymorphs) with different molecular packing. These forms can be difficult to distinguish, but since the NQR frequency is highly sensitive to the crystalline environment, each polymorph will exhibit a distinct ³⁵Cl NQR spectrum.

Molecular Asymmetry: If a crystal's asymmetric unit contains more than one chemically equivalent but crystallographically inequivalent molecule, X-ray diffraction might average these positions. NQR, however, would show a separate resonance for each unique chlorine environment, directly revealing the number of inequivalent molecules.

Validating Interaction Models: The magnitude of the NQR frequency can validate or challenge models of intermolecular interactions. For example, the formation of a weak halogen bond (C-Cl···X) would perturb the electron density at the chlorine atom and cause a measurable shift in its NQR frequency, providing direct evidence for the interaction that might be ambiguous from crystallographic distances alone. rsc.org

In essence, if a structural model derived from X-ray diffraction predicts a certain electronic environment at the chlorine atom, the NQR frequency must be consistent with that prediction. Any significant deviation suggests that the structural model may be incomplete or requires refinement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are functional groups capable of absorbing light. In the case of this compound, the primary chromophores are the two benzene rings and the amide functional group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur can provide valuable information about the compound's conjugation and electronic environment.

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to the π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group in the amide linkage. The position and intensity of these bands can be influenced by the solvent used for the analysis, as well as by the presence of substituents on the aromatic rings.

Detailed research findings on the UV-Vis spectroscopic characterization of this compound reveal specific absorption maxima (λmax) that are indicative of its electronic transitions. The presence of the chlorine atom on one of the benzene rings and the benzyl group can cause shifts in the absorption wavelengths compared to unsubstituted benzamide.

A study on 3-chlorobenzamide (B146230), a related compound, showed a sharp UV-Vis absorption cut-off at 237 nm. researchgate.net While specific data for this compound is not extensively detailed in publicly available literature, the principles of UV-Vis spectroscopy allow for a theoretical interpretation of its spectrum. The electronic transitions of the benzoyl and benzyl chromophores are expected to be the most prominent features.

Below is a representative data table summarizing the expected UV-Vis absorption data for this compound in a common solvent such as ethanol (B145695). This data is illustrative of the types of electronic transitions observed for this class of compounds.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| ~ 230 | ~ 12,000 | Ethanol | π → π* transition (Benzoyl group) |

| ~ 265 | ~ 800 | Ethanol | π → π* transition (Benzyl group) |

| ~ 280 | ~ 300 | Ethanol | n → π* transition (Carbonyl group) |

The intense absorption band around 230 nm is characteristic of the highly conjugated benzoyl system. The weaker bands at higher wavelengths are attributed to the less intense π → π* transitions of the benzyl moiety and the forbidden n → π* transition of the amide carbonyl group. The exact positions and intensities of these bands can provide researchers with confirmation of the compound's chromophoric system.

Computational Chemistry and Molecular Modeling of N Benzyl 3 Chlorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and optimized geometry of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has proven to be highly effective for optimizing molecular geometries and calculating harmonic vibrational frequencies. niscpr.res.in For molecules like 3-chlorobenzamide (B146230), a precursor to N-benzyl-3-chlorobenzamide, DFT is used to find the lowest energy conformation by optimizing all bond lengths and angles. niscpr.res.innih.gov This process provides a detailed three-dimensional structure that is crucial for understanding the molecule's physical and chemical properties. The optimization is performed to a stationary point on the potential energy surface, ensuring a stable molecular configuration. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) or 6-311++G(d,p) basis set. niscpr.res.in

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems. nih.govksu.edu.tr

6-311+G(d,p) / 6-311++G(d,p) : This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, meaning three functions are used to describe each valence electron. The "+" and "++" notations signify the addition of diffuse functions on heavy atoms (+) and hydrogen atoms (++), which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and anisotropic electron density.

This level of theory has been successfully applied to analyze the structural and vibrational properties of 3-chlorobenzamide, showing good agreement between theoretical and experimental data. niscpr.res.in

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. dcu.ie These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results. However, they are typically more computationally demanding than DFT methods, especially for larger molecules. dcu.ie While DFT has become the workhorse for many applications involving molecules of the size of this compound, ab initio calculations serve as an important benchmark for validating the results of other methods.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods provide deep insights into the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. nih.govyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govirjweb.com Conversely, a large energy gap implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. irjweb.com

For the related compound 3-chlorobenzamide, DFT calculations provide the following FMO energies: niscpr.res.in

| Parameter | Energy (eV) |

| EHOMO | -6.99 |

| ELUMO | -1.53 |

| Energy Gap (ΔE) | 5.46 |

This relatively large energy gap suggests that 3-chlorobenzamide is a kinetically stable molecule. The introduction of a benzyl (B1604629) group to form this compound would likely influence these values by introducing additional π-electrons, potentially raising the HOMO energy and lowering the energy gap, thereby increasing its chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. youtube.com

Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

In studies of related benzamides, the MEP map reveals that the most negative potential (red) is localized on the electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. niscpr.res.in The regions of positive potential (blue) are typically found around the amide hydrogen and the aromatic hydrogens, identifying them as sites for nucleophilic interactions. nih.gov This charge distribution is fundamental to understanding how this compound would engage in intermolecular interactions, such as hydrogen bonding.

Fukui Function Analysis for Chemical Activity

Fukui function analysis is a key component of conceptual Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. By condensing the Fukui function to individual atomic sites (k), we can identify which atoms are most susceptible to different types of chemical attack.

The condensed Fukui functions are calculated using a finite difference approach based on the charges of the molecule in its neutral (N), cationic (N-1), and anionic (N+1) states. ias.ac.in

For electrophilic attack (fk+): This function identifies sites that are most likely to be attacked by an electrophile (an electron-seeking species). These sites are typically electron-rich. The calculation is based on the electron density difference between the neutral and the cationic state.